![molecular formula C14H17N3O2S B2439829 4,6-Dimethyl-2-((2-morpholino-2-oxoethyl)thio)nicotinonitrile CAS No. 309741-51-3](/img/structure/B2439829.png)
4,6-Dimethyl-2-((2-morpholino-2-oxoethyl)thio)nicotinonitrile
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Overview
Description
4,6-Dimethyl-2-((2-morpholino-2-oxoethyl)thio)nicotinonitrile, also known as MRS2578, is a selective antagonist of the P2Y6 receptor, a G protein-coupled receptor that is involved in various physiological and pathological processes. MRS2578 has been widely used in scientific research to investigate the role of P2Y6 receptor in inflammation, immune response, and cancer.
Scientific Research Applications
Chemical Synthesis and Transformations
- Heterocyclic Chemistry : Coppola and Shapiro (1981) explored the reactions of 2-chloronicotinonitrile with thioureas, leading to the synthesis of novel heterocycles including pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine ring systems (Coppola & Shapiro, 1981).
- Synthesis of Indolizines : Rybakov and Babaev (2014) reported on the transformation of substituted oxazolo-[3,2-a]pyridines to 5,6-disubstituted indolizines, involving the synthesis and X-ray structural analysis of these compounds (Rybakov & Babaev, 2014).
Biological Applications
- Antifungal Agents : Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents, showing efficacy against Candida and Aspergillus species (Bardiot et al., 2015).
- Antimicrobial Activity : Gul et al. (2017) synthesized compounds containing 4-morpholinyl phenylacetamide derivatives and evaluated them for antimicrobial and hemolytic activities, finding variable efficacy against selected microbial species (Gul et al., 2017).
Material Science and Catalysis
- Catalyst Studies : Andersson and Lundin (1979) conducted studies on the ammoxidation of 3-picoline to nicotinonitrile using vanadium oxides as catalysts, contributing to the understanding of catalyst activity and selectivity in chemical processes (Andersson & Lundin, 1979).
Miscellaneous Applications
- Corrosion Inhibition : Fouda et al. (2020) investigated nicotinonitrile derivatives as corrosion inhibitors for carbon steel in acidic environments, demonstrating their effectiveness through electrochemical and surface analysis methods (Fouda et al., 2020).
- Fluorescent Probing : Feng et al. (2016) developed a novel fluorescent probe based on 4-nitroimidazole and morpholine derivatives for the selective detection of hypoxic cells, applicable in biomedical research (Feng et al., 2016).
Mechanism of Action
Target of Action
The primary target of 4,6-Dimethyl-2-((2-morpholino-2-oxoethyl)thio)nicotinonitrile is the zinc finger domain of the HIV-1 p7 nucleocapsid protein . This protein plays a crucial role in the replication of the HIV-1 virus, making it a significant target for antiviral drugs .
Mode of Action
The compound interacts with its target by binding to the zinc finger domain of the HIV-1 p7 nucleocapsid protein . This interaction inhibits the function of the protein, thereby preventing the replication of the HIV-1 virus .
Biochemical Pathways
It is known that the compound interferes with the replication of the hiv-1 virus by inhibiting the function of the hiv-1 p7 nucleocapsid protein .
Pharmacokinetics
The compound is known to have suitable admet parameters, suggesting that it has good bioavailability .
Result of Action
The result of the action of 4,6-Dimethyl-2-((2-morpholino-2-oxoethyl)thio)nicotinonitrile is the inhibition of the replication of the HIV-1 virus . By binding to the zinc finger domain of the HIV-1 p7 nucleocapsid protein, the compound prevents the protein from functioning properly, thereby stopping the virus from replicating .
properties
IUPAC Name |
4,6-dimethyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-10-7-11(2)16-14(12(10)8-15)20-9-13(18)17-3-5-19-6-4-17/h7H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMCPEMEGKNUOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)N2CCOCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-((2-morpholino-2-oxoethyl)thio)nicotinonitrile |
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